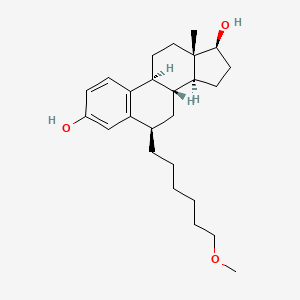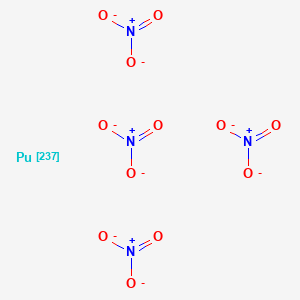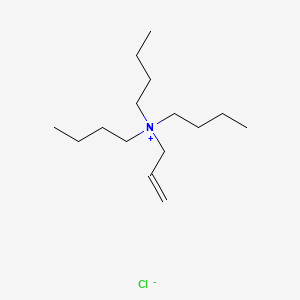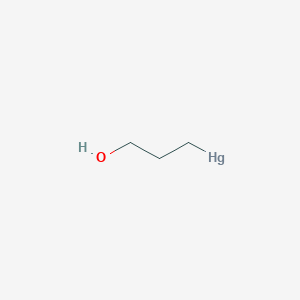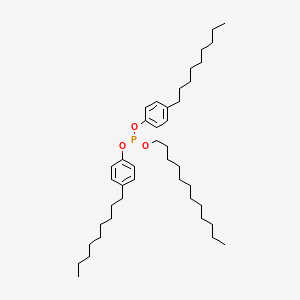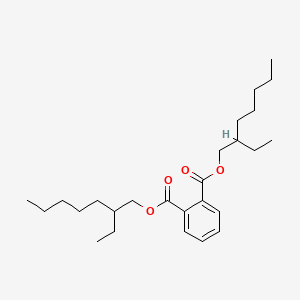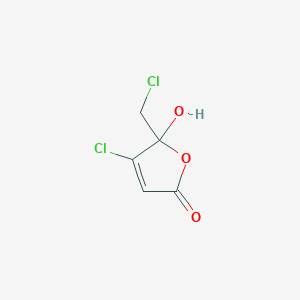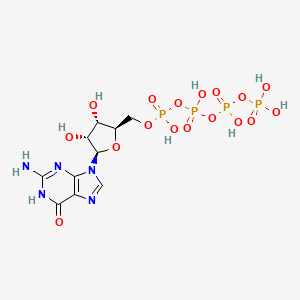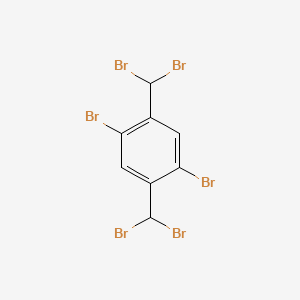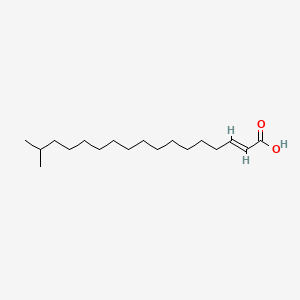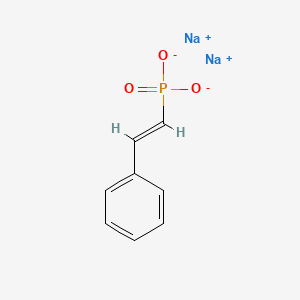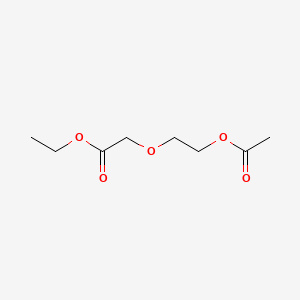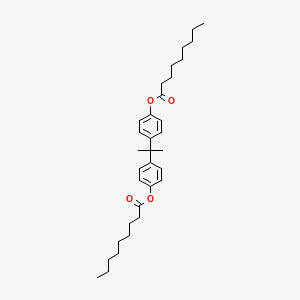
Isopropylidenedi-p-phenylene dinonan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylidenedi-p-phenylene dinonan-1-oate is a chemical compound with the molecular formula C33H48O4 and a molecular weight of 508.73182 g/mol. It is known for its unique structure, which includes two nonanoate groups attached to a central isopropylidene-bis(4,1-phenylene) core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropylidenedi-p-phenylene dinonan-1-oate typically involves the esterification of isopropylidenedi-p-phenylene with nonanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, and the product is subsequently purified through distillation or recrystallization. The use of automated systems and precise control of reaction conditions ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Isopropylidenedi-p-phenylene dinonan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropylidenedi-p-phenylene dinonan-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of isopropylidenedi-p-phenylene dinonan-1-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release nonanoic acid, which may exert biological effects. The central isopropylidene-bis(4,1-phenylene) core can interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Isopropylidenedi-p-phenylene dihexanoate: Similar structure but with hexanoate groups instead of nonanoate.
Isopropylidenedi-p-phenylene dioctanoate: Contains octanoate groups.
Isopropylidenedi-p-phenylene didecanoate: Features decanoate groups.
Uniqueness
Isopropylidenedi-p-phenylene dinonan-1-oate is unique due to its specific nonanoate ester groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters, such as in the production of high-performance materials and specialized chemical reagents .
Propiedades
Número CAS |
85117-81-3 |
|---|---|
Fórmula molecular |
C33H48O4 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
[4-[2-(4-nonanoyloxyphenyl)propan-2-yl]phenyl] nonanoate |
InChI |
InChI=1S/C33H48O4/c1-5-7-9-11-13-15-17-31(34)36-29-23-19-27(20-24-29)33(3,4)28-21-25-30(26-22-28)37-32(35)18-16-14-12-10-8-6-2/h19-26H,5-18H2,1-4H3 |
Clave InChI |
QKLACWSNQIWZAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


